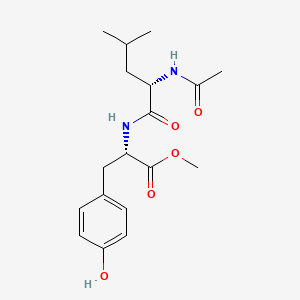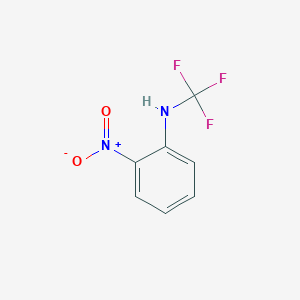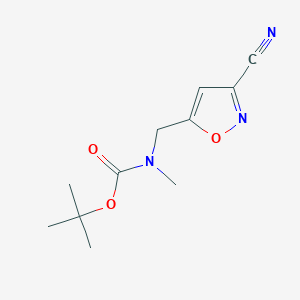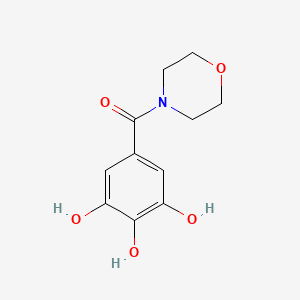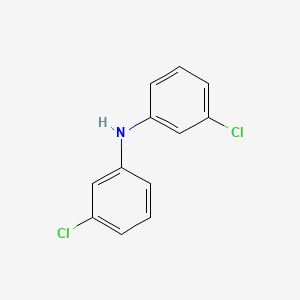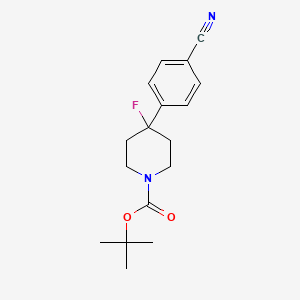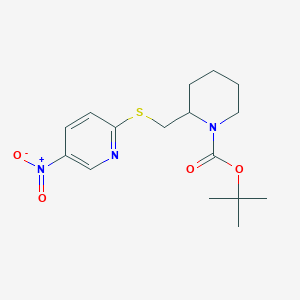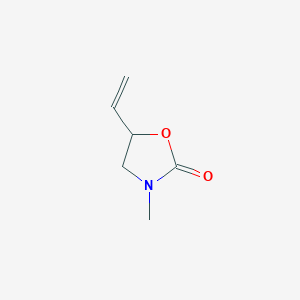
3-Methyl-5-vinyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-vinyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula C6H9NO2. It is a derivative of oxazolidinone, characterized by a five-membered ring containing nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-5-vinyloxazolidin-2-one can be synthesized through several methods. One common approach involves the halocyclofunctionalization of allyl-carbamates, which provides high regio- and stereocontrol . Another method includes the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids under metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves chemical synthesis using readily available starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in organic synthesis and pharmaceutical applications .
Aplicaciones Científicas De Investigación
3-Methyl-5-vinyloxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-vinyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits protein synthesis by binding to the bacterial ribosome, preventing the formation of essential proteins . This action disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action but different structural features.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Uniqueness
3-Methyl-5-vinyloxazolidin-2-one is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C6H9NO2 |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
5-ethenyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5-4-7(2)6(8)9-5/h3,5H,1,4H2,2H3 |
Clave InChI |
YZJNUABVNAFQFK-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(OC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



